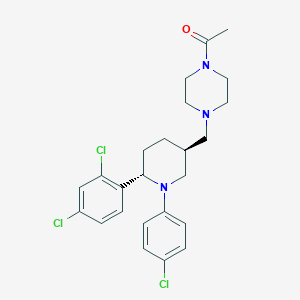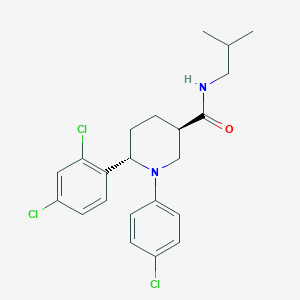
1-(4-(((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodobenzene, also known as phenyl iodide, is an organoiodine compound with the chemical formula C₆H₅I. It is the simplest member of the iodobenzenes, consisting of a benzene ring substituted with one iodine atom. Iodobenzene is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and ether . It is widely used as a synthetic intermediate in organic chemistry due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodobenzene can be synthesized in the laboratory through several methods:
Diazotization Reaction: Aniline is diazotized using hydrochloric acid and sodium nitrite to form phenyldiazonium chloride. Potassium iodide is then added, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
Refluxing with Iodine and Nitric Acid: Benzene is refluxed with iodine and nitric acid to produce iodobenzene.
Industrial Production Methods: Iodobenzene is also commercially available and can be produced on an industrial scale using similar methods to those used in laboratory synthesis .
Chemical Reactions Analysis
Iodobenzene undergoes various chemical reactions due to the presence of the iodine atom, which makes it more reactive than other halobenzenes such as bromobenzene and chlorobenzene . Some of the key reactions include:
Formation of Grignard Reagent: Iodobenzene reacts with magnesium to form phenylmagnesium iodide, a Grignard reagent used in organic synthesis.
Oxidative Addition: Iodobenzene can participate in metal-catalyzed coupling reactions such as the Sonogashira coupling and the Heck reaction.
Formation of Iodobenzene Dichloride: Iodobenzene reacts with chlorine to form iodobenzene dichloride, a solid source of chlorine.
Common Reagents and Conditions:
Magnesium: Used in the formation of Grignard reagents.
Chlorine: Used to form iodobenzene dichloride.
Metal Catalysts: Used in coupling reactions such as the Sonogashira and Heck reactions.
Major Products:
Phenylmagnesium Iodide: Formed from the reaction with magnesium.
Iodobenzene Dichloride: Formed from the reaction with chlorine.
Coupling Products: Formed from metal-catalyzed coupling reactions.
Scientific Research Applications
Iodobenzene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds such as biphenyl and stilbene.
Metal-Catalyzed Coupling Reactions: Serves as a substrate in reactions such as the Sonogashira coupling and the Heck reaction, which are used to form carbon-carbon bonds.
Source of Chlorine: Used to form iodobenzene dichloride, a solid chlorine source.
Mechanism of Action
The mechanism of action of iodobenzene in chemical reactions often involves the oxidative addition of the iodine atom to a metal catalyst, facilitating various coupling reactions . In the formation of Grignard reagents, iodobenzene reacts with magnesium to form phenylmagnesium iodide, which acts as a nucleophile in subsequent reactions .
Comparison with Similar Compounds
- Fluorobenzene (C₆H₅F)
- Chlorobenzene (C₆H₅Cl)
- Bromobenzene (C₆H₅Br)
Properties
Molecular Formula |
C28H36Cl3N3O |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
1-[4-[[(3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl]methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C28H36Cl3N3O/c1-28(2,3)17-27(35)33-14-12-32(13-15-33)18-20-4-11-26(24-10-7-22(30)16-25(24)31)34(19-20)23-8-5-21(29)6-9-23/h5-10,16,20,26H,4,11-15,17-19H2,1-3H3/t20-,26-/m0/s1 |
InChI Key |
WHGWQZZKOMMVQS-FNZWTVRRSA-N |
Isomeric SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C[C@@H]2CC[C@H](N(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2CCC(N(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790688.png)



![2-[(5R,7R)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790713.png)
